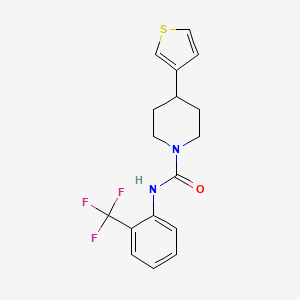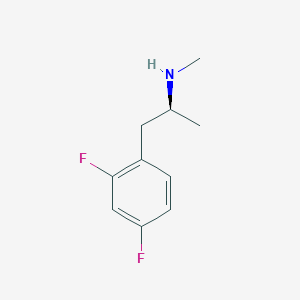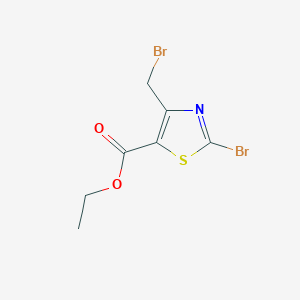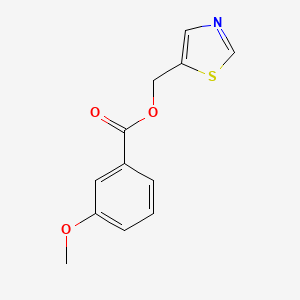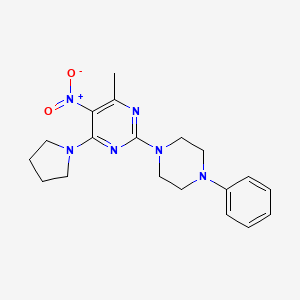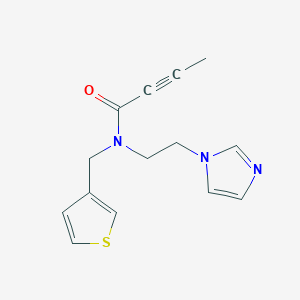![molecular formula C14H19ClF3N3O B2453324 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide CAS No. 337920-41-9](/img/structure/B2453324.png)
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a propanamide derivative with a pyridine ring substituted with a trifluoromethyl group and a chlorine atom . The pyridine ring is a basic aromatic ring with a nitrogen atom, and the trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals due to its unique physical and chemical properties .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group, and a chlorine atom attached to the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl groups are known to influence the properties of the compounds they are part of, including their polarity, lipophilicity, and metabolic stability .科学的研究の応用
TRPV1 Antagonism and Analgesic Activity
- Research indicates that pyridine derivatives, closely related to 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide, serve as effective hTRPV1 antagonists. These compounds have demonstrated strong analgesic activity, particularly in animal models like mice, indicating potential for pain relief applications (Ryu et al., 2015).
Chemical Behavior and Reactivity
- The chemical behavior of trifluoromethyl groups attached to the pyridine ring, as seen in similar compounds, is significant in various chemical reactions. Studies have explored different reaction pathways and mechanisms, shedding light on the versatility of such compounds in chemical syntheses (Qian & Liu, 1996).
Antithyroid Drug Potential
- The compound 5-trifluoromethyl-pyridine-2-thione, which shares structural similarities with the subject chemical, has been investigated for its potential as an antithyroid drug. Research into its interaction with molecular iodine has provided insights into its possible medical applications (Chernov'yants et al., 2011).
Biological Activities in Metal Complexes
- Compounds similar to this compound have been used to synthesize bivalent transition metal complexes. These complexes have been studied for their antimicrobial, antioxidant, and cytotoxic activities, indicating a broad spectrum of biological applications (Zaky et al., 2016).
Catalyst in Acylation Reactions
- Derivatives of dimethylaminopyridine, a component of the subject compound, have been effectively used as recyclable catalysts in acylation reactions. This illustrates their potential role in facilitating chemical transformations in organic synthesis (Liu et al., 2014).
Anticonvulsant Activity
- Research on pyridine derivatives with structural elements of this compound has shown promising anticonvulsant activities. Such studies contribute to the understanding of the therapeutic potential of these compounds in treating seizures (Arora & Knaus, 1999).
作用機序
Target of Action
Trifluoromethylpyridines (tfmp) derivatives, which this compound is a part of, are widely used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that the biological activities of tfmp derivatives are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries .
Pharmacokinetics
The compound’s predicted boiling point is 3541±420 °C, and its predicted density is 1417±006 g/cm3 .
Result of Action
Tfmp derivatives are known to have a wide range of biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
The development of fluorinated organic chemicals, including tfmp derivatives, is becoming an increasingly important research topic .
特性
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClF3N3O/c1-21(2)7-3-6-19-13(22)5-4-12-11(15)8-10(9-20-12)14(16,17)18/h8-9H,3-7H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZLQQSFTPGLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2453241.png)
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2453243.png)
![N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2453246.png)
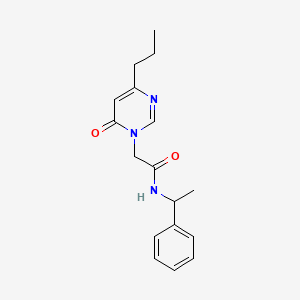

![1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]urea](/img/structure/B2453250.png)
